4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as copper chloride or palladium on carbon can be used to enhance the reaction rate and selectivity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 3-propyl-4,5-dihydro-1H-pyrazol-5-one
- 4,5-dihydro-1H-pyrazol-5-one derivatives with various substituents
Uniqueness
4-allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both allyl and propyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Biological Activity
4-Allyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a compound belonging to the pyrazolone class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃N₂O. Its structure features a pyrazolone ring with an allyl and propyl substituent, which is critical for its biological activity.
1. Anti-inflammatory Activity
Research has shown that compounds containing the pyrazolone nucleus exhibit significant anti-inflammatory properties. In a study comparing various pyrazolone derivatives, it was found that this compound demonstrated notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Standard (Dexamethasone) | 76% at 1 µM | 86% at 1 µM |
This compound | 61% at 10 µM | 76% at 10 µM |
This data suggests that the compound may be a promising candidate for further development as an anti-inflammatory agent .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazolone derivatives has been well-documented. In vitro studies have indicated that this compound exhibits activity against various bacterial strains, including E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 40 µg/mL |
S. aureus | 32 µg/mL |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents .
3. Anticancer Potential
The anticancer properties of pyrazolone derivatives have been explored in various studies. Notably, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cytokine Modulation : The compound inhibits the expression of pro-inflammatory cytokines.
- Membrane Disruption : It affects bacterial cell membranes leading to cell death.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells.
Case Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of several pyrazolone derivatives in a carrageenan-induced paw edema model in rats. The results indicated that this compound significantly reduced edema compared to controls.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, researchers tested the compound against clinical isolates of E. coli and S. aureus. The results demonstrated that it inhibited growth effectively at concentrations comparable to standard antibiotics.
Properties
IUPAC Name |
4-prop-2-enyl-3-propyl-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-5-7-8(6-4-2)10-11-9(7)12/h3,7H,1,4-6H2,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSMRCNUCWFXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=O)C1CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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